(6-Chloro-1H-indol-2-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(6-chloro-1H-indol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2.ClH/c10-7-2-1-6-3-8(5-11)12-9(6)4-7;/h1-4,12H,5,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGNOGSMUCFCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1H-indol-2-yl)methanamine hydrochloride typically involves the reaction of 6-chloroindole with formaldehyde and ammonium chloride under acidic conditions . The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield . The process may also include purification steps such as recrystallization or chromatography to ensure the desired purity of the final product .
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the 6-position of the indole ring is a key reactive site, enabling nucleophilic substitution.
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Mechanism : The electron-withdrawing chlorine atom activates the indole ring for nucleophilic attack.
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Reagents : Amines, thiols, or hydroxide ions under basic or acidic conditions.
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Conditions : Typically performed in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ or acids like HCl.
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Products : Substituted indole derivatives (e.g., amine, thioether, or hydroxyl groups at the 6-position).
Example : Reaction with aniline under alkaline conditions could replace Cl with an arylamine group, forming a diarylamino-indole derivative .
Oxidation Reactions
The methanamine group and indole ring are susceptible to oxidation, leading to functional group transformations.
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Reagents : Potassium permanganate (KMnO₄) or other strong oxidizing agents.
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Conditions : Acidic or neutral aqueous solutions.
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Products : Oxidized derivatives, such as imine or nitrile groups, depending on the reaction conditions.
Research Insight : Oxidation of methanamine groups in indole derivatives often yields bioactive compounds with enhanced antimicrobial or anticancer properties.
Condensation Reactions
The primary amine in the methanamine group can participate in condensation reactions, forming imines or amides.
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Mechanism : Reaction with carbonyl compounds (e.g., ketones, aldehydes) to form imine bonds.
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Reagents : Formaldehyde, ketones, or aldehydes.
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Conditions : Acidic catalysis (e.g., HCl) or heating.
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Products : Schiff bases or amides, which may serve as intermediates for further derivatization.
Example : Reaction with benzaldehyde under acidic conditions could yield a benzylidene-imine derivative .
Van Leusen Reaction
This three-component reaction is a key method for synthesizing indole derivatives with appended functional groups.
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Mechanism : Combines an aldehyde, an amine, and p-toluenesulfonylmethyl isocyanide (TosMIC) to form substituted imidazoles.
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Reagents : TosMIC, K₂CO₃, DMF.
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Conditions : Heating at 60°C for 18 hours under N₂ atmosphere .
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Products : Imidazole-fused indole derivatives, which may exhibit enhanced biological activity.
Research Application : This method has been used to synthesize analogs with anti-MRSA activity, highlighting its utility in medicinal chemistry .
Reductive Amination
While the compound itself contains a primary amine, reductive amination could be used to form secondary amines if modified.
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Mechanism : Reduction of imine intermediates formed from carbonyl compounds and amines.
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Reagents : Sodium borohydride (NaBH₄) or other reducing agents.
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Conditions : Mild acidic conditions (e.g., acetic acid).
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Products : Secondary amines or amides, depending on the starting materials.
Reaction Types and Conditions
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Substitution | Amines/thiols, K₂CO₃ | DMF, reflux, basic pH | Substituted indole derivatives |
| Oxidation | KMnO₄ | Acidic aqueous solution | Oxidized amine/nitrile groups |
| Van Leusen Reaction | TosMIC, K₂CO₃, DMF | 60°C, 18 h, N₂ atmosphere | Imidazole-indole hybrids |
| Condensation | Formaldehyde, HCl | Room temperature, acidic | Schiff bases or amides |
Research Findings
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Anti-MRSA Activity : Halogen substitution at the 5- or 6-position of indole derivatives correlates with enhanced antimicrobial activity .
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Antifungal Properties : Phenethyl-indole-imidazole analogs exhibit selective activity against Cryptococcus neoformans without cytotoxicity .
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Structure-Activity Relationships : The presence of a methoxy phenethyl sidechain improves biological activity in anti-MRSA compounds .
Scientific Research Applications
Structural Information
- Molecular Formula : C₉H₉ClN₂
- Molecular Weight : Approximately 180.64 g/mol
- SMILES Representation : C1=CC2=C(C=C1Cl)NC(=C2)CN
- InChI : InChI=1S/C9H9ClN2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,12H,5,11H2
Medicinal Chemistry
The compound is an important scaffold in medicinal chemistry due to its indole structure, which is known for its diverse biological activities. Indole derivatives often exhibit pharmacological properties that can be harnessed for therapeutic purposes.
Potential Therapeutic Applications :
- Antimicrobial Activity : Research indicates that indole derivatives can act as inhibitors against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Cryptococcus neoformans . For instance, structural modifications of related compounds have shown promising results in inhibiting MRSA growth.
Biological Interaction Studies
Studies on the binding affinity of (6-Chloro-1H-indol-2-yl)methanamine hydrochloride to various biological targets are crucial for understanding its mechanism of action. This compound's specific chloro substitution at the 6-position enhances its interaction with certain receptors, making it a valuable candidate for further pharmacological exploration.
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on enzymes such as lipoxygenase (15-LOX). Variations in the indole structure have been shown to significantly affect enzyme activity, indicating that this compound could serve as a lead compound for developing new enzyme inhibitors .
Case Study 1: Antimicrobial Properties
In a study investigating the antimicrobial properties of indole derivatives, this compound was synthesized and tested against MRSA. The results indicated that certain analogues exhibited minimum inhibitory concentrations (MIC) significantly lower than standard treatments, suggesting potential for development into new antimicrobial agents .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study was conducted to evaluate the effects of various substitutions on the indole ring. The findings highlighted that modifications at the C3 position could enhance potency against specific biological targets. For example, replacing certain groups with alkyl chains resulted in compounds with improved inhibitory effects against 15-lipoxygenase .
Mechanism of Action
The mechanism of action of (6-Chloro-1H-indol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural features with (6-Chloro-1H-indol-2-yl)methanamine hydrochloride , differing in substituent type, position, or amine chain length. Key comparisons are summarized in Table 1 and elaborated below.
Table 1: Structural and Physicochemical Comparisons
Key Comparisons
Substituent Position and Electronic Effects Chlorine vs. Methoxy/Bromo Groups: Chlorine’s electron-withdrawing nature (σp = 0.23) contrasts with methoxy’s electron-donating effect (σp = -0.27), influencing electron density on the indole ring. Bromine (σp = 0.26) mimics chlorine but increases molecular weight and lipophilicity .
Amine Chain Length and Position
- Methanamine (CH2NH2) vs. Ethanamine (CH2CH2NH2) : Methanamine’s shorter chain may limit conformational flexibility compared to ethanamine derivatives, as seen in 3-substituted analogs like 2-(6-chloro-1H-indol-3-yl)ethanamine hydrochloride .
Hazards and Stability
- Hydrochloride salts of indole amines generally exhibit moderate acute toxicity (e.g., H301, H315, H318 for 2-(1H-Indol-1-yl)ethanamine hydrochloride) . Stability data are sparse, but most compounds are stable under dry, inert storage conditions .
Research Implications and Limitations
- Structural Diversity : Modifications at the 2-, 3-, 5-, or 6-positions of the indole ring enable tuning of electronic, steric, and solubility properties for targeted drug design.
- Data Gaps: Limited pharmacological data are available for these analogs. Future studies should correlate structural features with bioactivity (e.g., serotonin receptor affinity) and ADMET profiles.
Biological Activity
(6-Chloro-1H-indol-2-yl)methanamine hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. Characterized by its indole structure, this compound exhibits potential as an antiviral, anticancer, and antimicrobial agent. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a chloro group at the 6-position of the indole ring and a methanamine functional group at the 2-position. This unique structure contributes to its reactivity and biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₈ClN₃ |
| Molecular Weight | 201.63 g/mol |
| Solubility | Soluble in water and organic solvents |
| Appearance | Yellow solid (hydrochloride salt) |
Antiviral Activity
Research indicates that this compound exhibits notable antiviral properties. Preliminary studies suggest that it can inhibit viral replication through various mechanisms, potentially including interference with viral entry or replication processes.
- Mechanism of Action : The compound may interact with viral proteins or host cell receptors, disrupting the viral life cycle.
Anticancer Activity
The compound has shown significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Case Study : In vitro studies have demonstrated that this compound has IC₅₀ values ranging from 5 to 20 µM against human leukemia cells, suggesting effective inhibition of cell proliferation.
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| Human leukemia (CEM-13) | 10 | Moderate cytotoxicity |
| Human breast adenocarcinoma | 15 | Significant growth inhibition |
| Human melanoma (MEL-8) | 12 | Induction of apoptosis |
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.25 µg/mL against MRSA, highlighting its potential as a therapeutic agent against resistant bacterial infections.
Indole derivatives like this compound are known to interact with various biological targets due to their aromatic nature. The proposed mechanisms include:
- Receptor Interaction : Binding to specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : Inhibiting enzymes critical for cancer cell survival and proliferation.
- Oxidative Stress Modulation : Acting as antioxidants to mitigate oxidative damage in cells.
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) studies have been employed to correlate the chemical structure of this compound with its pharmacological effects. These studies help in understanding how modifications to the indole structure can enhance or diminish biological activity.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| 5-Hydroxyindole | Hydroxyl group at position 5 | Exhibits serotonin-like activity |
| 2-Methylindole | Methyl group at position 2 | Known for antimicrobial properties |
| 6-Bromoindole | Bromine substituent at position 6 | Potential use in neuropharmacology |
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies will focus on:
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
- Structural Modifications : Synthesizing new derivatives to enhance potency and selectivity for specific targets.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing (6-Chloro-1H-indol-2-yl)methanamine hydrochloride, and what key features should be analyzed?
- Methodology :
- NMR Spectroscopy : Analyze H and C NMR to identify aromatic indole protons (6.5–8.5 ppm), the methanamine CH group (~3.5–4.5 ppm), and chlorine-induced deshielding effects.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak (exact mass: 201.09 g/mol for CHClN·HCl) and isotopic patterns indicative of chlorine .
- X-ray Crystallography : Employ SHELX software for crystal structure refinement to resolve bond lengths and angles, particularly the Cl–C6 and amine group geometry .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in sealed glass containers at 2–8°C, away from oxidizers and moisture .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers confirm the compound’s crystalline structure?
- Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in polar solvents (e.g., methanol/water). Use SHELXL for refinement, focusing on hydrogen bonding between the amine and chloride ions .
- Powder XRD : Compare experimental patterns with simulated data from SCXRD to assess phase purity.
Q. What are common impurities in this compound, and how are they detected?
- Methodology :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to separate impurities. Monitor at 254 nm for indole UV absorption.
- Mass Spectrometry : Identify by-products like dechlorinated derivatives or oxidation products (e.g., indole-2-carboxylic acid) via HRMS .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Methodology :
- Temperature Control : Maintain ≤60°C during indole ring formation to prevent thermal decomposition.
- Catalyst Screening : Test palladium or copper catalysts for selective C–Cl bond retention.
- In-situ Monitoring : Use FTIR to track intermediate formation (e.g., Schiff base intermediates).
Q. How should discrepancies between theoretical and experimental NMR data be resolved?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts. Adjust for solvent effects (DMSO-d or CDCl) .
- Variable Temperature NMR : Assess dynamic effects (e.g., amine proton exchange) by acquiring spectra at 25°C and 50°C.
Q. What strategies assess the compound’s stability under varying pH and temperature?
- Methodology :
- Forced Degradation Studies : Expose to 0.1 M HCl/NaOH (pH 1–13) at 40°C for 24 hours. Monitor degradation via HPLC.
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (~200–250°C expected for indole derivatives) .
Q. How does the 6-chloro substituent influence the compound’s pharmacological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare with non-chlorinated analogs in receptor-binding assays (e.g., serotonin receptors).
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins, emphasizing chlorine’s hydrophobic effects .
Q. What quantum mechanical methods are suitable for modeling electronic properties?
- Methodology :
- HOMO-LUMO Analysis : Perform calculations with Gaussian 16 (MP2/cc-pVTZ) to predict reactivity sites.
- Electrostatic Potential Maps : Visualize charge distribution to explain nucleophilic/electrophilic regions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
